Cas no 15601-47-5 (5(4H)-Oxazolone,4-(2-furanylmethylene)-2-phenyl-)

5(4H)-Oxazolone,4-(2-furanylmethylene)-2-phenyl- structure
15601-47-5 structure
Product Name:5(4H)-Oxazolone,4-(2-furanylmethylene)-2-phenyl-
Numero CAS:15601-47-5
MF:C14H9NO3
MW:239.226163625717
CID:184371
PubChem ID:1556806
Update Time:2025-04-19

5(4H)-Oxazolone,4-(2-furanylmethylene)-2-phenyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 5(4H)-Oxazolone,4-(2-furanylmethylene)-2-phenyl-
    • (4E)-4-(furan-2-ylmethylidene)-2-phenyl-1,3-oxazol-5-one
    • (E,Z)-4-(2-furylmethylidene)-2-phenyl-4,5-dihydrooxazol-5-one
    • 2-phenyl-4-(2-furylmethylidene)-2-oxazolin-5-one
    • 2-Phenyl-4-furfuryliden-4,5-dihydro-oxazol-5-on
    • 2-Phenyl-4-furfuryliden-oxazol-5-on
    • 4-(2-furanylidene)-2-phenyl-5(4H)-oxazolone
    • 4-(2-furylmethylene)-2-pheny
    • 4-Furfuryliden-2-phenyl-4H-oxazol-5-on
    • 4-furfurylidene-2-phenyl-4H-oxazol-5-one
    • AC1LTCVF
    • AC1Q6H6C
    • HMS1609M16
    • NSC229387
    • SMSF0004682
    • STOCK1S-89221
    • SureCN1130712
    • 5(4H)-Oxazolone, 4-(2-furanylmethylene)-2-phenyl-
    • QJBMVCDGBSYRJD-FMIVXFBMSA-N
    • BIM-0014182.P001
    • 15601-47-5
    • CB09918
    • NSC 630919
    • (4E)-4-(2-Furylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one
    • 4-(2-furylmethylene)-2-phenyl-1,3-oxazolin-5-one
    • 4-Furfurylidene-2-phenyl-5(4H)-oxazolone
    • SR-01000417475
    • 2-Oxazolin-5-one, 4-furfurylidene-2-phenyl-
    • NSC 229387
    • Z31309225
    • NSC-229387
    • AKOS001483759
    • SCHEMBL1130712
    • SR-01000417475-1
    • (4E)-4-[(FURAN-2-YL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
    • 4-(2-Furylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one #
    • DTXSID50364386
    • Inchi: 1S/C14H9NO3/c16-14-12(9-11-7-4-8-17-11)15-13(18-14)10-5-2-1-3-6-10/h1-9H/b12-9+
    • Chiave InChI: QJBMVCDGBSYRJD-FMIVXFBMSA-N
    • Sorrisi: O1C(/C(=C\C2=CC=CO2)/N=C1C1C=CC=CC=1)=O

Proprietà calcolate

  • Massa esatta: 239.05827
  • Massa monoisotopica: 239.058
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 2
  • Complessità: 394
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.7
  • Superficie polare topologica: 51.8Ų

Proprietà sperimentali

  • Densità: 1.27
  • Punto di ebollizione: 360.3°Cat760mmHg
  • Punto di infiammabilità: 171.7°C
  • Indice di rifrazione: 1.623
  • PSA: 51.8
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti